1-(Trifluoromethyl)cyclopropane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

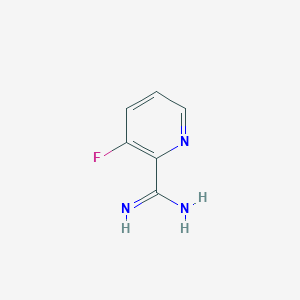

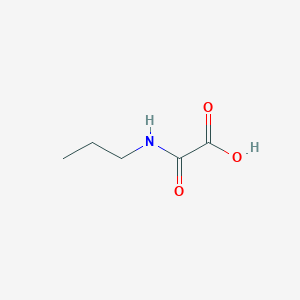

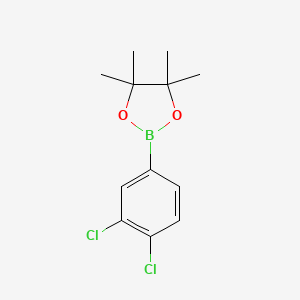

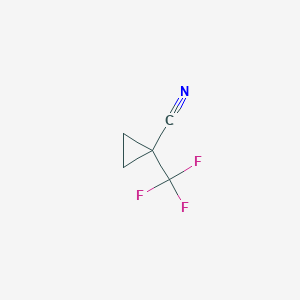

“1-(Trifluoromethyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C5H4F3N . It’s worth noting that there is a closely related compound, “1-(Trifluoromethyl)cyclopropane-1-carboxylic acid”, which has the molecular formula C5H5F3O2 .

Molecular Structure Analysis

The molecular structure of “1-(Trifluoromethyl)cyclopropane-1-carbonitrile” is characterized by a cyclopropane ring with a trifluoromethyl group and a carbonitrile group attached to it .Applications De Recherche Scientifique

Efficient Synthesis Techniques

Research has demonstrated advanced methods for preparing cyclopropane derivatives efficiently. For instance, Wang et al. (2017) developed a method for the selective decarboxylation of substituted 1-cyanocyclopropane-1-carboxylates, yielding 2,3-disubstituted cyclopropane-1-carbonitriles with high efficiency (Wang et al., 2017). This process underscores the versatility of cyclopropane derivatives in synthetic organic chemistry.

Enantioselective Synthesis

The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has been a significant area of interest. Denton et al. (2007) reported a method using 1-aryl-2,2,2-trifluorodiazoethanes and alkenes catalyzed by a dirhodium complex, yielding products with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007). This emphasizes the compound's role in producing stereochemically complex molecules.

Cyclopropanation Reactions

The Corey-Chaykovsky reaction has been utilized to generate cis-configured trifluoromethyl cyclopropanes, showcasing the utility of fluorinated sulfur ylides in cyclopropanation reactions. Hock et al. (2017) highlighted this approach for constructing pharmaceutical and agrochemical agents, indicating the compound's potential in diverse chemical syntheses (Hock et al., 2017).

Novel Functionalization Methods

Konik et al. (2017) presented a two-step conversion of carboxylic esters into distally fluorinated ketones via cyclopropanol intermediates, showcasing the use of sulfinate salts as fluoroalkylating reagents. This method emphasizes the role of cyclopropane derivatives in introducing fluorine atoms into organic molecules, enhancing their physical and biological properties (Konik et al., 2017).

Contributions to Drug Development

The cyclopropyl ring is increasingly used in drug development due to its ability to influence drug properties positively, such as enhancing potency and reducing off-target effects. Talele (2016) reviewed the cyclopropyl ring's contributions to drugs, highlighting its versatility and importance in creating more effective pharmaceutical compounds (Talele, 2016).

Propriétés

IUPAC Name |

1-(trifluoromethyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQMRRQNVCBXHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573695 |

Source

|

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

CAS RN |

96110-56-4 |

Source

|

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.